- preparation of quinazoline and quinoline derivatives as interleukin-1 receptor-associated kinases (IRAK) inhibitors, World Intellectual Property Organization, , ,

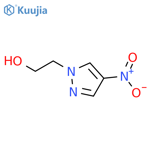

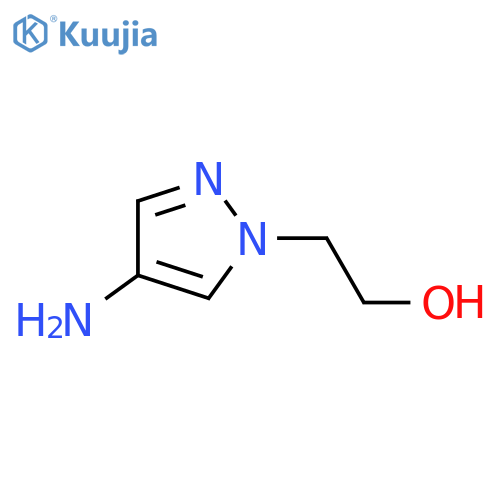

Cas no 948571-47-9 (2-(4-aminopyrazol-1-yl)ethanol)

948571-47-9 structure

Productnaam:2-(4-aminopyrazol-1-yl)ethanol

CAS-nummer:948571-47-9

MF:C5H9N3O

MW:127.144460439682

MDL:MFCD11147853

CID:1027731

2-(4-aminopyrazol-1-yl)ethanol Chemische en fysische eigenschappen

Naam en identificatie

-

- 2-(4-Amino-1H-pyrazol-1-yl)ethanol

- 2-(4-aminopyrazol-1-yl)ethanol

- 2-(4-aminopyrazolyl)ethan-1-ol

- 4-amino-1-(2-hydroxyethyl)pyrazole

- 2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol

- 4-amino-1H-pyrazole-1-ethanol

- AXQLNAAVMSWBEQ-UHFFFAOYSA-N

- 1H-Pyrazole-1-ethanol, 4-amino-

- 2-(4-amino-pyrazol-1-yl)-ethanol

- SBB046384

- STL414722

- SB18304

- NE45579

- ST24027531

- 4CH-

- 4-Amino-1H-pyrazole-1-ethanol (ACI)

- 2-(4-Amino-1H-pyrazole-1-yl)ethanol

- 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole

-

- MDL: MFCD11147853

- Inchi: 1S/C5H9N3O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2,6H2

- InChI-sleutel: AXQLNAAVMSWBEQ-UHFFFAOYSA-N

- LACHT: OCCN1C=C(N)C=N1

Berekende eigenschappen

- Exacte massa: 127.07500

- Aantal waterstofbonddonors: 2

- Aantal waterstofbondacceptatoren: 3

- Zware atoomtelling: 9

- Aantal draaibare bindingen: 2

- Complexiteit: 88.3

- Topologisch pooloppervlak: 64.099

Experimentele eigenschappen

- PSA: 64.07000

- LogboekP: 0.03880

2-(4-aminopyrazol-1-yl)ethanol Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H302-H315-H319-H335

- Waarschuwingsverklaring: P261-P305+P351+P338

- Opslagvoorwaarde:Keep in dark place,Inert atmosphere,2-8°C

2-(4-aminopyrazol-1-yl)ethanol Douanegegevens

- HS-CODE:2933199090

- Douanegegevens:

China Customs Code:

2933199090Overview:

2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(4-aminopyrazol-1-yl)ethanol Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-W001875-5g |

2-(4-AMino-1H-pyrazol-1-yl)ethanol |

948571-47-9 | 99.97% | 5g |

$288.0 | 2022-04-26 | |

| ChemScence | CS-W001875-1g |

2-(4-AMino-1H-pyrazol-1-yl)ethanol |

948571-47-9 | 99.97% | 1g |

$88.0 | 2022-04-26 | |

| Chemenu | CM188756-10g |

2-(4-Amino-1H-pyrazol-1-yl)ethanol |

948571-47-9 | 95%+ | 10g |

$712 | 2023-02-01 | |

| Enamine | EN300-58765-2.5g |

2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol |

948571-47-9 | 95% | 2.5g |

$165.0 | 2023-02-09 | |

| eNovation Chemicals LLC | Y0978571-10g |

2-(4-amino-1H-pyrazol-1-yl)ethanol |

948571-47-9 | 95% | 10g |

$640 | 2023-09-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7820-1G |

2-(4-aminopyrazol-1-yl)ethanol |

948571-47-9 | 97% | 1g |

¥ 257.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7820-5G |

2-(4-aminopyrazol-1-yl)ethanol |

948571-47-9 | 97% | 5g |

¥ 897.00 | 2023-04-12 | |

| abcr | AB437706-10 g |

2-(4-Amino-1H-pyrazol-1-yl)ethanol; . |

948571-47-9 | 10g |

€1,038.50 | 2023-04-23 | ||

| Enamine | EN300-58765-0.1g |

2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol |

948571-47-9 | 95% | 0.1g |

$29.0 | 2023-02-09 | |

| abcr | AB437706-5 g |

2-(4-Amino-1H-pyrazol-1-yl)ethanol; . |

948571-47-9 | 5g |

€564.60 | 2023-04-23 |

2-(4-aminopyrazol-1-yl)ethanol Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, rt

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 25 °C

Referentie

- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt

Referentie

- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

Referentie

- 4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation, China, , ,

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt

Referentie

- Preparation of (7H-pyrrolo[2,3-d]pyrimidin-2-yl)amine compounds as JAK3 inhibitors, World Intellectual Property Organization, , ,

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 14 h, rt

Referentie

- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, rt

Referentie

- Pyrimidine compounds, compositions, and medicinal applications thereof, World Intellectual Property Organization, , ,

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt

Referentie

- Preparation of pyrazolo[4,3-c]pyridine derivatives as JAK inhibitors, World Intellectual Property Organization, , ,

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

Referentie

- Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors, China, , ,

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 8 h, 50 °C

Referentie

- Preparation of 4-arylamino-6-(heteroaryl)quinazoline compounds useful as PI3k inhibitors for the treatment of cancer, China, , ,

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 14 h, rt

Referentie

- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,

Productiemethode 12

Reactievoorwaarden

1.1 Solvents: Methanol

Referentie

- Preparation of pyrrolecarboxamide derivatives as ERK5 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt

Referentie

- Pyrimido five-membered ring derivative and application, World Intellectual Property Organization, , ,

Productiemethode 14

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 25 °C

Referentie

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

Productiemethode 15

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 12 h, rt

Referentie

- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,

Productiemethode 16

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt; 24 h, rt

Referentie

- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,

Productiemethode 17

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

Referentie

- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,

Productiemethode 18

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt

Referentie

- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657

Productiemethode 19

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

Referentie

- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,

2-(4-aminopyrazol-1-yl)ethanol Raw materials

2-(4-aminopyrazol-1-yl)ethanol Preparation Products

2-(4-aminopyrazol-1-yl)ethanol Gerelateerde literatuur

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

948571-47-9 (2-(4-aminopyrazol-1-yl)ethanol) Gerelateerde producten

- 876343-24-7(1-Ethyl-1H-pyrazol-4-amine)

- 87727-28-4(Propanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-)

- 923179-61-7(8-{3-(4-methoxyphenyl)aminopropyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1822666-76-1(1-(5-Chloropyrimidin-2-yl)ethan-1-one)

- 2229598-82-5(4-(Tert-butoxy)-3-methylidenebutan-1-amine)

- 2228634-54-4((1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}cyclobutyl)methanamine)

- 1270434-84-8(1270434-84-8)

- 1105234-95-4(N-(3-fluoro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide)

- 1597287-23-4(2-(3-chloro-2-fluorophenoxy)ethane-1-sulfonyl chloride)

- 1805757-57-6(3-(3-Bromopropyl)-5-ethylmandelic acid)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:948571-47-9)2-(4-aminopyrazol-1-yl)ethanol

Zuiverheid:99%

Hoeveelheid:25g

Prijs ($):547.0